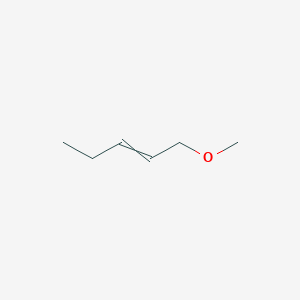
Butene, methoxymethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butene, methoxymethyl- is an organic compound that belongs to the class of alkenes It is characterized by the presence of a double bond between carbon atoms and a methoxymethyl group attached to one of the carbon atoms in the butene chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butene, methoxymethyl- can be achieved through several methods. One common approach involves the reaction of butene with methoxymethyl chloride in the presence of a base such as sodium hydroxide. This reaction typically occurs under mild conditions and results in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Butene, methoxymethyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher quantities of the compound. The use of catalysts such as palladium or platinum can further enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
Butene, methoxymethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of butane derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Butane derivatives.
Substitution: Various substituted butenes depending on the nucleophile used.
科学的研究の応用
Butene, methoxymethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving alkenes.
Industry: Used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of Butene, methoxymethyl- involves its interaction with various molecular targets. The double bond in the compound allows it to participate in addition reactions, where it can form new bonds with other molecules. The methoxymethyl group can also undergo substitution reactions, leading to the formation of new compounds with different properties.
類似化合物との比較
Similar Compounds
Butene: A simple alkene with a double bond between carbon atoms.
Methoxymethyl chloride: A compound with a methoxymethyl group attached to a chlorine atom.
Butane: A saturated hydrocarbon with single bonds between carbon atoms.
Uniqueness
Butene, methoxymethyl- is unique due to the presence of both a double bond and a methoxymethyl group. This combination allows it to undergo a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.
特性
CAS番号 |
72862-95-4 |
|---|---|
分子式 |
C6H12O |
分子量 |
100.16 g/mol |
IUPAC名 |
1-methoxypent-2-ene |
InChI |
InChI=1S/C6H12O/c1-3-4-5-6-7-2/h4-5H,3,6H2,1-2H3 |
InChIキー |
YCVHIAQANWEUFE-UHFFFAOYSA-N |
正規SMILES |
CCC=CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


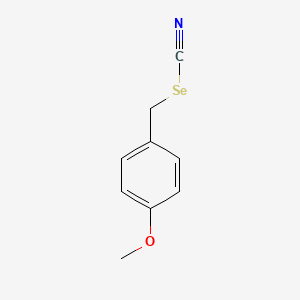
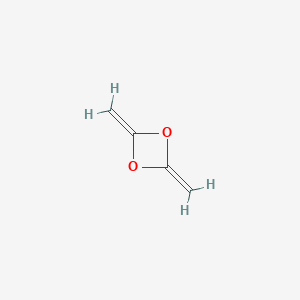
![4-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14477191.png)
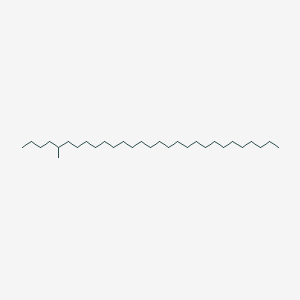

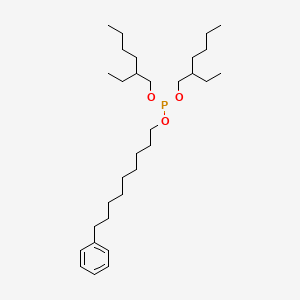
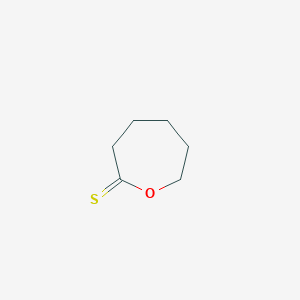
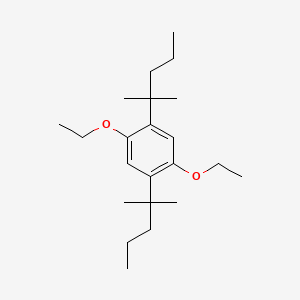
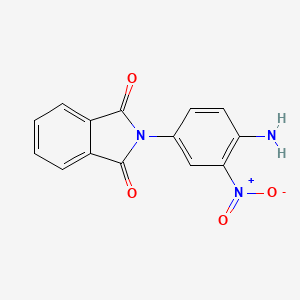
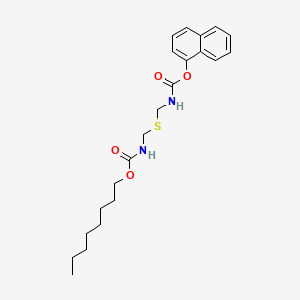
![Dibutyltinbis[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14477228.png)

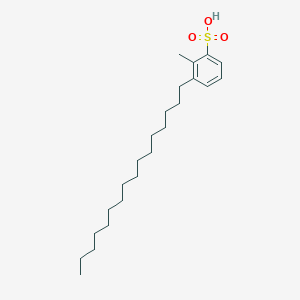
![Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid](/img/structure/B14477243.png)
